

An In-Depth Technical Guide to the Mechanism of Action of Derazantinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Derazantinib

Cat. No.: B8069357

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Derazantinib (formerly ARQ 087) is an orally bioavailable, spectrum-selective, ATP-competitive kinase inhibitor. Its primary mechanism of action is the potent inhibition of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3), which are key drivers of cell proliferation, differentiation, and migration in various cancers.^[1] Dysregulation of the FGFR signaling pathway, through gene fusions, mutations, or amplifications, is a known oncogenic driver in several malignancies, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.^{[1][2]} **Derazantinib** has demonstrated clinically meaningful anti-tumor activity in patients with iCCA harboring FGFR2 genetic aberrations.^[3] In addition to its potent anti-FGFR activity, **derazantinib** also inhibits the Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a multi-faceted mechanism that impacts both the tumor cells and the tumor microenvironment.^{[3][4]} This document provides a comprehensive technical overview of **derazantinib**'s mechanism of action, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

Introduction to Derazantinib

Derazantinib is an investigational small molecule designed to target cancers with specific genetic alterations in the FGFR pathway.^[5] Aberrant FGFR signaling is implicated in approximately 10-16% of iCCA cases, primarily through FGFR2 fusions.^[2] By selectively

inhibiting these receptors, **derazantinib** aims to block downstream signaling cascades that promote tumor growth and survival.[5] The drug has been evaluated in multiple clinical trials, most notably the FIDES (Fibroblast growth factor Inhibition with **DE**razantinib in Solid tumors) program, which includes studies in iCCA (FIDES-01), urothelial carcinoma (FIDES-02), and gastric cancer (FIDES-03).[2][3]

Core Mechanism of Action: FGFR Inhibition

Target Profile and Binding

Derazantinib functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs.[6][7] This action prevents the phosphorylation and subsequent activation of the receptor. Biochemical assays have shown that **derazantinib** is a potent inhibitor of FGFR1, FGFR2, and FGFR3, with lower activity against FGFR4.[6] Its mechanism allows it to inhibit both the inactive and the fully active forms of the FGFR kinase, thereby preventing initial receptor activation and blocking the function of already-activated receptors.[6]

The FGFR Signaling Pathway

Under normal physiological conditions, the binding of a Fibroblast Growth Factor (FGF) ligand induces the dimerization of FGFR monomers. This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation and full activation of the receptor. The activated receptor then serves as a docking site for adaptor proteins, such as FRS2 α (FGFR Substrate 2 alpha). Phosphorylated FRS2 α recruits other proteins, leading to the activation of major downstream signaling cascades, including:

- The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.[8]
- The PI3K-AKT Pathway: Plays a crucial role in cell survival and apoptosis resistance.[8]

In cancers with FGFR aberrations (fusions, mutations, amplifications), this pathway can become constitutively active, leading to uncontrolled cell growth.[8]

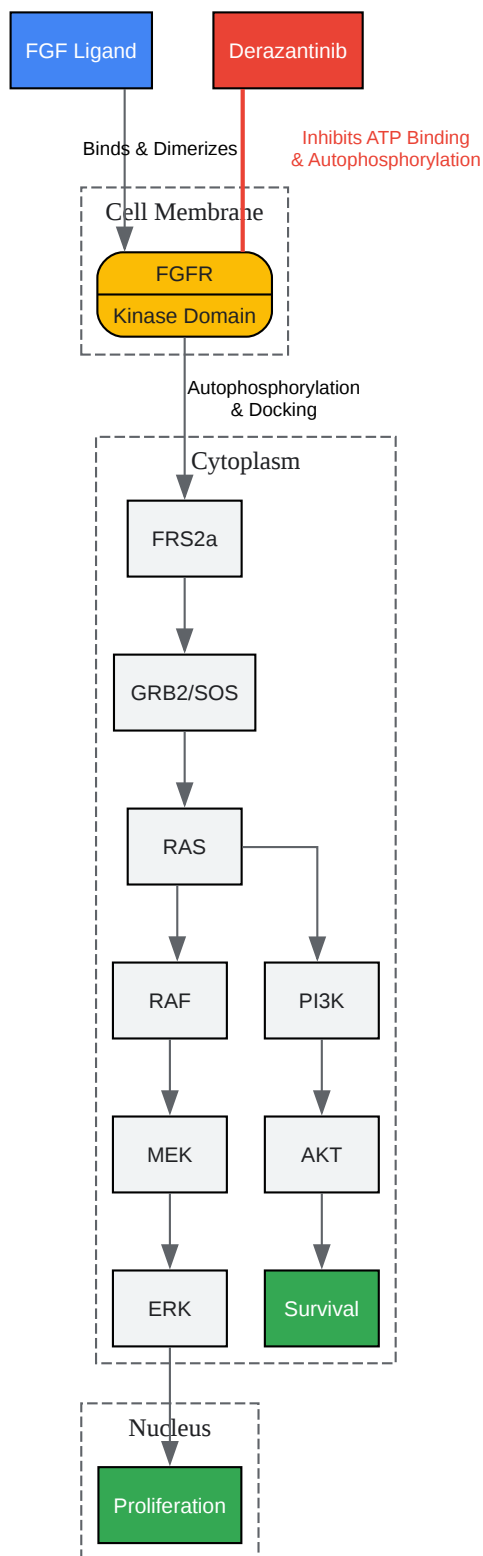
Derazantinib-Mediated Pathway Inhibition

Derazantinib directly interferes with the initial step of pathway activation by blocking FGFR autophosphorylation.[6][7] This inhibition prevents the recruitment and phosphorylation of

FRS2 α , thereby attenuating signals sent down the MAPK and PI3K-AKT pathways.[6]

Preclinical studies in xenograft models have confirmed that **derazantinib** treatment leads to a reduction in phosphorylated FGFR, FRS2 α , and ERK.[6] The cellular consequences of this pathway inhibition in FGFR-dysregulated cancer cell lines include a G1 phase cell cycle arrest and the subsequent induction of apoptosis.[6]

Derazantinib Mechanism of Action on the FGFR Pathway

[Click to download full resolution via product page](#)FGFR signaling pathway and the point of **derazantinib** inhibition.

Expanded Kinase Inhibition Profile

Derazantinib's activity extends beyond the FGFR family, classifying it as a spectrum-selective or multi-kinase inhibitor.

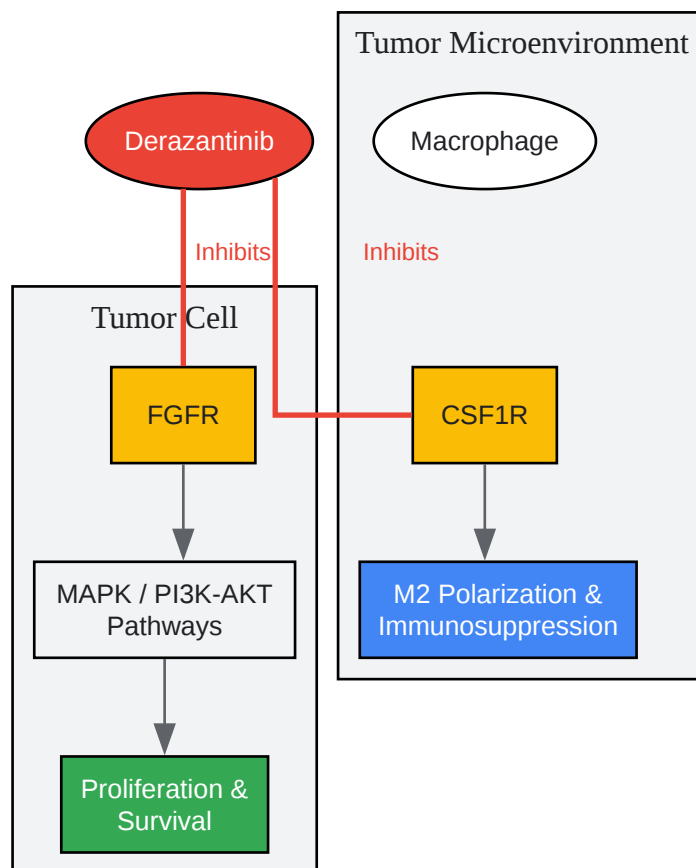
Inhibition of CSF1R

Derazantinib is also a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).^{[4][9][10]} CSF1R signaling is critical for the differentiation, survival, and function of macrophages.^[1] In the tumor microenvironment, CSF1R activity is often associated with the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which promotes tumor growth and metastasis.^[9] By inhibiting CSF1R, **derazantinib** can deplete these M2-TAMs, potentially re-engineering the tumor microenvironment to be more susceptible to anti-tumor immune responses.^{[9][10]} This dual inhibition of FGFR on tumor cells and CSF1R on immune cells provides a strong rationale for combining **derazantinib** with immune checkpoint inhibitors, such as the anti-PD-L1 antibody atezolizumab.^{[9][11][12]}

Other Kinase Targets

In addition to FGFR and CSF1R, **derazantinib** has shown inhibitory activity against other kinases involved in oncogenesis and angiogenesis, including VEGFR2, RET, DDR2, PDGFR β , and KIT.^{[3][4][6]} The inhibition of VEGFR2, a key mediator of angiogenesis, may contribute to its overall anti-tumor effect by disrupting the formation of new blood vessels that supply tumors.^[4]

Dual Inhibition of Tumor Cells and Immune Microenvironment

[Click to download full resolution via product page](#)

Derazantinib's dual inhibition of FGFR on tumor cells and CSF1R on macrophages.

Quantitative Kinase Inhibition and Cellular Activity

The potency of **derazantinib** has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) measures the drug's potency in biochemical assays, while the half-maximal effective concentration (EC₅₀) reflects its activity in a cellular context.

Table 1: Biochemical Kinase Inhibition Profile of **Derazantinib**

Kinase Target	IC50 (nM)	Reference(s)
FGFR1	4.5	[6] [7]
FGFR2	1.8	[6] [7]
FGFR3	4.5	[6]
FGFR4	34	[6]
CSF1R	~1-3 (est.)	[10]

Data from biochemical kinase assays.

Table 2: Cellular FGFR Autophosphorylation Inhibition

Cell Line	FGFR Target	EC50 (μM)	Reference(s)
Cos-1	FGFR1	< 0.123	[6]
Cos-1	FGFR2	0.185	[6]
Cos-1	FGFR3	0.463	[6]
Cos-1	FGFR4	> 10	[6]

Data from Cos-1 cells overexpressing full-length FGFRs.

Clinical Efficacy and Target Engagement

Clinical data, primarily from the FIDES-01 study, have demonstrated the anti-tumor activity of **derazantinib** in a targeted patient population.

Intrahepatic Cholangiocarcinoma (iCCA)

The Phase 2 FIDES-01 trial evaluated **derazantinib** (300 mg daily) in patients with inoperable or advanced iCCA with FGFR2 genetic aberrations who had received at least one prior systemic therapy.[\[13\]](#)[\[14\]](#) The study was divided into cohorts based on the type of FGFR2 alteration.

Table 3: Summary of Clinical Efficacy from FIDES-01 Trial in iCCA

Metric	Cohort 1: FGFR2 Fusions (n=103)	Cohort 2: FGFR2 Mutations/Amplifications (n≈40)	Reference(s)
Objective Response Rate (ORR)	21.4%	6.5%	[13]
Disease Control Rate (DCR)	75.7%	58.1%	[13]
Median Progression-Free Survival (PFS)	8.0 months	8.3 months	[13]

| Median Overall Survival (OS) | 17.2 months | 15.9 months |[13] |

These results support the use of **derazantinib** as a clinically meaningful therapy for patients with iCCA characterized by FGFR2 genetic aberrations, particularly fusions.[13] The most common treatment-related adverse events included hyperphosphatemia, asthenia/fatigue, and nausea, which were mostly grade 2 or less.[13]

Other Malignancies

Derazantinib has also been investigated in other cancers. In the FIDES-02 study for metastatic urothelial carcinoma (mUC) with FGFR1-3 genetic aberrations, **derazantinib** as a monotherapy or in combination with atezolizumab was well-tolerated but did not demonstrate sufficient efficacy to warrant further development in this indication.[11][15] Preclinical studies in gastric cancer models have shown synergistic anti-tumor effects when **derazantinib** is combined with paclitaxel, particularly in models with FGFR2 fusions.[9]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to **derazantinib** can emerge. The primary mechanisms can be categorized as on-target alterations or the activation of bypass signaling pathways.

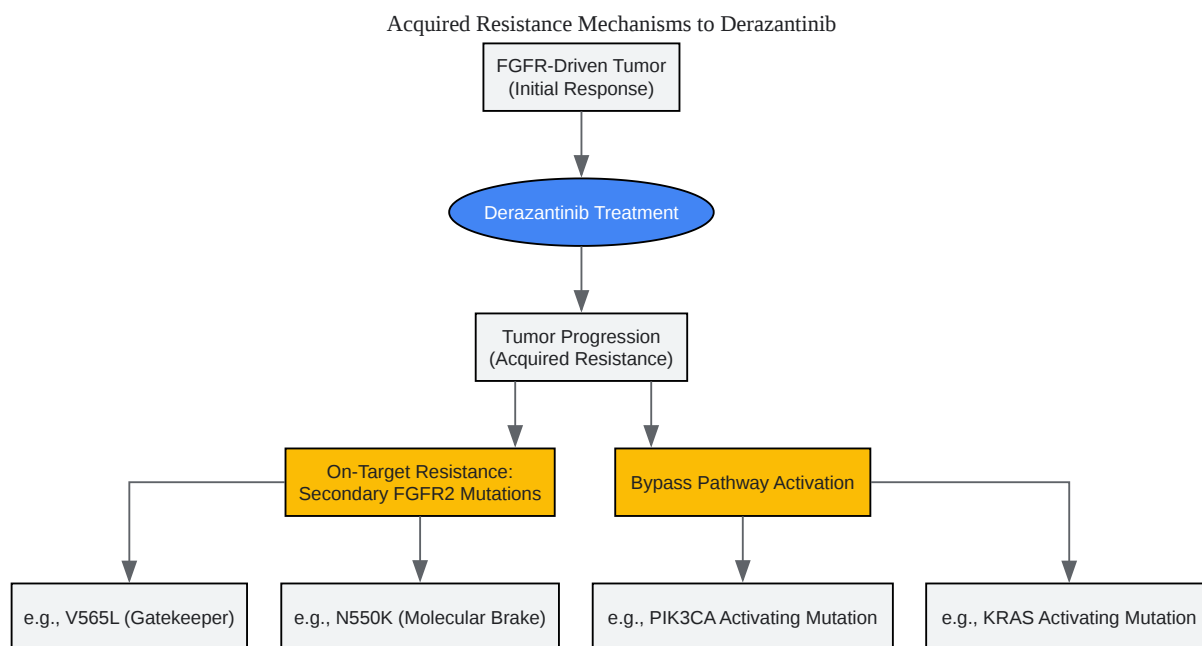
On-Target Resistance

This form of resistance involves the development of secondary mutations within the kinase domain of the target receptor, in this case, FGFR2. These mutations can interfere with drug binding while preserving the kinase activity of the receptor. The most common types observed with FGFR inhibitors include:

- Gatekeeper Mutations: Occur at a key residue (e.g., V565) that controls access to the hydrophobic pocket where the inhibitor binds.[\[16\]](#)
- Molecular Brake Mutations: Alterations in residues (e.g., N550) that normally keep the kinase in an inactive conformation.[\[16\]](#)

Bypass Pathway Activation

Tumor cells can also develop resistance by activating alternative signaling pathways that bypass the inhibited FGFR target.[\[8\]](#) This can occur through new mutations in downstream components of the FGFR pathway (e.g., RAS) or in parallel pathways (e.g., PIK3CA mutations activating the PI3K/AKT pathway independently).[\[16\]](#) Understanding these mechanisms is critical for developing subsequent lines of therapy.



[Click to download full resolution via product page](#)

Key mechanisms of acquired resistance to FGFR inhibitors like **derazantinib**.

Key Experimental Protocols

The characterization of **derazantinib**'s mechanism of action relies on a series of standardized preclinical experiments.

In Vitro Kinase Inhibition Assay

- Objective: To determine the direct inhibitory activity of **derazantinib** on purified kinase enzymes.
- Methodology: The kinase activity of recombinant FGFR1 or FGFR2 proteins is measured using a biotinylated peptide substrate (e.g., PYK2) and ATP. **Derazantinib** is prepared in a 3-fold dilution series in DMSO and added to the reaction plate. The reaction is initiated, and the degree of substrate phosphorylation is quantified, typically via a luminescence or

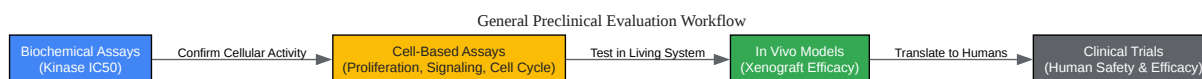
fluorescence-based method. IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.[6]

Cellular Proliferation and Cell Cycle Analysis

- Objective: To assess the effect of **derazantinib** on the growth and cell cycle progression of cancer cell lines.
- Methodology: Cancer cell lines with known FGFR alterations are seeded in multi-well plates and treated with increasing concentrations of **derazantinib** for a set period (e.g., 72 hours). Cell viability is measured using assays like crystal violet staining. For cell cycle analysis, treated cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide using a Cycletest Plus Reagent kit). The DNA content per cell is then analyzed using a flow cytometer (e.g., FACS Calibur) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]

In Vivo Xenograft Tumor Model

- Objective: To evaluate the anti-tumor efficacy and target engagement of **derazantinib** in a living organism.
- Methodology: Human cancer cells (e.g., SNU-16, with FGFR2 amplification) are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. **Derazantinib** is administered orally at a defined dose and schedule (e.g., 75 mg/kg, daily). Tumor volume and body weight are measured regularly. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting) to measure the levels of phosphorylated FGFR, FRS2 α , and ERK to confirm target engagement in vivo.[6]



[Click to download full resolution via product page](#)

A simplified workflow for the preclinical evaluation of a kinase inhibitor.

Conclusion

Derazantinib is a potent, orally active, spectrum-selective kinase inhibitor whose primary mechanism of action is the inhibition of FGFR1, 2, and 3. By blocking the ATP-binding site of these receptors, it prevents their autophosphorylation and the activation of downstream oncogenic pathways, leading to cell cycle arrest and apoptosis in FGFR-dependent tumors. Its additional activity against CSF1R provides a novel mechanism for modulating the immunosuppressive tumor microenvironment, offering potential for combination therapies. Clinical data have confirmed its efficacy in patients with iCCA harboring FGFR2 fusions. Ongoing research into mechanisms of resistance will be crucial for optimizing its therapeutic use and developing strategies to overcome treatment failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Basilea reports activity of derazantinib in preclinical models of gastric cancer at ASCO Gastrointestinal Cancers Symposium - Inderes [inderes.fi]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Derazantinib: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derazantinib | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basilea presents preclinical data on synergy between derazantinib and paclitaxel in gastric tumor models at ANE Conference - BioSpace [biospace.com]
- 10. aacrjournals.org [aacrjournals.org]

- 11. academic.oup.com [academic.oup.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Derazantinib Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]
- 14. [ClinicalTrials.gov](https://clinicaltrials.gov) [clinicaltrials.gov]
- 15. Derazantinib alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Mechanism of Action of Derazantinib]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8069357#derazantinib-mechanism-of-action>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com